molecular formula C12H6S3 B2965705 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene CAS No. 29150-63-8

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene

Cat. No.: B2965705
CAS No.: 29150-63-8
M. Wt: 246.36
InChI Key: DKSAJSCNXULKER-UHFFFAOYSA-N
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Description

3,8,13-Trithiatetracyclo[103002,607,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene is a complex organic compound characterized by its unique tetracyclic structure containing three sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing sulfur atoms under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,8,13-Trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,8,13-Trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a subject of interest in synthetic organic chemistry.

    Biology: Its potential biological activity is explored for developing new pharmaceuticals and bioactive molecules.

    Medicine: Research is conducted to investigate its potential as a therapeutic agent, particularly in targeting diseases involving sulfur-containing biomolecules.

    Industry: The compound’s properties are examined for potential use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form strong bonds with metal ions and other biomolecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboxaldehyde
  • 5-Acetylthiophene-2-carboxylic acid
  • Thiophene-2-aldehyde
  • Thiophen-2-ylmethanol
  • 2,5-Thiophenedicarboxylic acid

Uniqueness

3,8,13-Trithiatetracyclo[103002,607,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene is unique due to its tetracyclic structure and the presence of three sulfur atoms This combination of features imparts distinct chemical and physical properties, setting it apart from other sulfur-containing compounds

Properties

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S3/c1-4-13-10-7(1)11-9(2-5-14-11)12-8(10)3-6-15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAJSCNXULKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C3=C(C=CS3)C4=C2C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: BTT boasts a unique planar structure with C3h symmetry. This essentially means it has three symmetrical “arms” radiating from a central benzene ring. Each arm comprises a thiophene ring fused to the benzene core, with another thiophene ring flanking it. Its molecular formula is C12H6S3.

A: Researchers have extensively characterized BTT using various spectroscopic techniques. UV-Vis spectroscopy reveals strong absorption in the UV-Vis region, indicating its potential for light absorption and related applications. Cyclic voltammetry studies have provided valuable insights into its electrochemical properties, revealing its potential as both a p-type and n-type semiconductor [, ].

A: Yes, BTT-based conjugated microporous polymers (CMPs) have shown promise as heterogeneous photocatalysts for organic reactions []. These metal-free materials demonstrated impressive activity in the visible-light-induced synthesis of benzimidazoles, highlighting their potential in sustainable and green chemistry [].

A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of BTT and its derivatives []. These calculations provide insights into frontier molecular orbitals, bandgaps, and reorganization energies, contributing to the rational design of BTT-based materials with tailored optoelectronic properties.

A: Research demonstrates that even minor modifications to BTT significantly influence its properties. For instance, incorporating thiophene units between the BTT core and electron-deficient benzothiadiazole (BTD) units in star-shaped molecules significantly impacted energy levels, leading to improved photovoltaic performance []. Similarly, introducing ethyl groups into 2,5,8-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b''] trithiophene (TPBTT) resulted in a significant increase in spontaneous orientation polarization (SOP) in thin films []. These findings underscore the importance of meticulous structural design in tailoring BTT-based materials for specific applications.

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